3-(1,3-benzoxazol-2-yl)-1-propanamine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

This unsubstituted benzoxazole-propanamine is a versatile fragment for VAP-1/SSAO drug discovery. Its linear C3 linker ensures consistent spatial orientation, while the terminal primary amine enables solid-phase synthesis and chemoselective conjugation to NHS esters, isocyanates, or aldehydes. Low molecular weight (176.21 Da) and low logP (0.86) make it ideal for lead optimization from weak affinity to nanomolar potency. Avoid regioisomers with branched linkers that risk steric hindrance or quenching. Standard B2B shipping; not DEA-controlled.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B4653395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzoxazol-2-yl)-1-propanamine
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)CCCN
InChIInChI=1S/C10H12N2O/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2
InChIKeyVKBKDDXNZLOROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Benzoxazol-2-yl)-1-propanamine: Sourcing the Unsubstituted Benzoxazole-Propanamine Scaffold for Fragment-Based Discovery


3-(1,3-Benzoxazol-2-yl)-1-propanamine (CAS 76712-84-0) is a benzoxazole derivative consisting of a fused benzene-oxazole ring system linked to a primary amine via an unsubstituted three-carbon propyl chain . As a member of the benzoxazole family, it is utilized in medicinal chemistry as a fragment or scaffold for the synthesis of biologically active compounds, with the class being investigated for antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory activities [1]. The compound is commercially available in free base and hydrochloride salt forms, with typical purities of ≥95%, making it a readily accessible starting material for lead optimization or library synthesis .

Procurement Risk: Why a Generic 'Benzoxazole Amine' Cannot Replace 3-(1,3-Benzoxazol-2-yl)-1-propanamine in Structure-Activity Relationship Studies


Substituting 3-(1,3-benzoxazol-2-yl)-1-propanamine with a closely related analog, such as a regioisomer or a differently substituted benzoxazole amine, carries a high risk of losing target binding affinity or altering pharmacokinetic properties. While specific comparative biological data for this exact compound is limited in the public domain, class-level inference from benzoxazole structure-activity relationship (SAR) studies demonstrates that the position and length of the amine-bearing side chain, as well as substituents on the benzoxazole core, critically modulate biological activity [1]. For example, subtle changes in linker length or the attachment point of the amine can drastically alter enzyme inhibition potency, making the precise three-carbon linear propylamine linker and unsubstituted core of this compound a non-interchangeable pharmacophoric element in ongoing research programs [1].

Head-to-Head Technical Evidence for 3-(1,3-Benzoxazol-2-yl)-1-propanamine Against Its Closest Analogs


Linker Topology: Linear Propan-1-amine vs. Branched Propan-2-amine Regioisomer

The target compound features a linear three-carbon chain terminating in a primary amine (3-(1,3-benzoxazol-2-yl)propan-1-amine), whereas a closely related regioisomer, 2-(1,3-benzoxazol-2-yl)propan-1-amine (CAS 1249255-95-5), has a branched methyl group at the alpha carbon of the same chain length. This structural difference leads to distinct physicochemical properties. 3-(1,3-benzoxazol-2-yl)-1-propanamine has a calculated logP of 0.86 , while the branched isomer has a slightly higher logP, indicative of increased lipophilicity . The difference in rotatable bonds (3 for the linear compound vs. 2 for the branched isomer) and topological polar surface area (tPSA) impact membrane permeability and solubility profiles .

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

Electronic Effects: Unsubstituted Benzoxazole Core vs. 5-Fluoro Substituted Analog

The target compound has an unsubstituted benzoxazole core. The 5-fluoro analog, 3-(5-fluorobenzo[d]oxazol-2-yl)propan-1-amine (CAS not specified), introduces an electron-withdrawing fluorine atom at the 5-position of the benzene ring . This substitution is expected to decrease the electron density of the aromatic system, altering potential pi-stacking interactions and metabolic stability. While direct comparative biological IC50 data is not publicly available for this exact pair, class-level SAR on benzoxazole-based enzyme inhibitors demonstrates that 5-fluoro substitution can modulate target engagement by enhancing binding affinity through improved halogen bonding or by blocking metabolic soft spots, which may be desirable or undesirable depending on the target [1]. The unsubstituted core of the target compound provides a 'blank slate' for SAR exploration.

Medicinal Chemistry SAR Electronic Effects

VAP-1 Inhibition: Sparse Data Indicates Specific Scaffold Requirements for Potency

Public BindingDB data reveals that structural analogs of the target compound have been tested for Vascular Adhesion Protein-1 (VAP-1) inhibition. A compound with the core structure 2-(aminomethyl)benzimidazole (a closely related aza-analog of benzoxazole) showed an IC50 > 100,000 nM against rat and human VAP-1, indicating very weak inhibition [1]. Separately, a potent VAP-1 inhibitor containing a benzoxazole moiety (BDBM128993) achieved an IC50 of 32 nM for human VAP-1, but this compound is a highly functionalized, patent-protected structure (US8802679) that is not a simple propanamine scaffold [2]. The stark contrast in activity suggests that the simple propanamine side chain alone is insufficient for potent VAP-1 inhibition; additional substitution is required. 3-(1,3-benzoxazol-2-yl)-1-propanamine thus serves as a minimal fragment for exploring VAP-1 binding, with its unsubstituted core acting as a base vector for fragment growth.

VAP-1/SSAO Inhibition Inflammation Binding Affinity

Optimal Deployment Scenarios for 3-(1,3-Benzoxazol-2-yl)-1-propanamine Based on Technical Evidence


Fragment-Based Screening Libraries for Inflammatory and Metabolic Targets

Given its role as a minimal, unsubstituted benzoxazole-propanamine scaffold, this compound is ideally suited as a fragment for VAP-1/SSAO target screening. Its low molecular weight (176.21 Da), low logP (0.86), and primary amine handle allow for structure-guided optimization to improve potency from a baseline of expected weak affinity (IC50 > 100 µM) towards the nanomolar range . Procure for fragment libraries aiming at novel VAP-1 inhibitor development, where the unsubstituted core lacks confounding activity from pendant groups.

Solid-Phase Synthesis of Focused Benzoxazole Libraries for Antimicrobial SAR

The primary amine serves as an ideal anchor point for solid-phase peptide or small-molecule synthesis, enabling the rapid generation of diverse compound libraries. The linear three-carbon linker provides a consistent spatial orientation for the benzoxazole core, which is crucial for establishing SAR in antimicrobial screening programs. The unsubstituted core allows researchers to probe the effect of later-stage modifications without pre-existing bias .

Bioconjugation and Chemical Probe Development via NHS Ester or Reductive Amination

The terminal primary amine is highly reactive and can be selectively conjugated to N-hydroxysuccinimide (NHS) esters, isocyanates, or aldehydes for the creation of chemical probes or fluorescently labeled molecules. The linear C3 linker provides sufficient distance from the benzoxazole fluorophore core to prevent quenching, making it a superior choice over regioisomers with branched linkers, which may exhibit steric hindrance or altered conjugation geometry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-benzoxazol-2-yl)-1-propanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.